Cas no 2225913-69-7 (Tert-butyl 3-amino-5-cyclopropylbenzoate)

Tert-butyl 3-amino-5-cyclopropylbenzoate is a benzoate derivative featuring both an amino and cyclopropyl substituent on the aromatic ring, along with a tert-butyl ester group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl ester moiety enhances stability and facilitates selective deprotection under mild acidic conditions, while the amino group provides a reactive site for further functionalization. The cyclopropyl ring contributes steric and electronic effects, influencing reactivity and binding properties in target molecules. Its well-defined structure makes it valuable for constructing complex scaffolds in medicinal chemistry applications. The compound is typically handled under inert conditions due to the sensitivity of the amino group.
Tert-butyl 3-amino-5-cyclopropylbenzoate structure
2225913-69-7 structure
Product name:Tert-butyl 3-amino-5-cyclopropylbenzoate
CAS No:2225913-69-7
MF:C14H19NO2
Molecular Weight:233.30616402626
CID:6200263
PubChem ID:165754535

Tert-butyl 3-amino-5-cyclopropylbenzoate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-amino-5-cyclopropylbenzoate
    • EN300-37101709
    • 2225913-69-7
    • Tert-butyl 3-amino-5-cyclopropylbenzoate
    • インチ: 1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-10(9-4-5-9)7-12(15)8-11/h6-9H,4-5,15H2,1-3H3
    • InChIKey: UBMUHHDDHSFYIR-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC(=CC(=C1)C1CC1)N)=O)C(C)(C)C

計算された属性

  • 精确分子量: 233.141578849g/mol
  • 同位素质量: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 291
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 3

Tert-butyl 3-amino-5-cyclopropylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37101709-5.0g
tert-butyl 3-amino-5-cyclopropylbenzoate
2225913-69-7 95.0%
5.0g
$3396.0 2025-03-18
Enamine
EN300-37101709-2.5g
tert-butyl 3-amino-5-cyclopropylbenzoate
2225913-69-7 95.0%
2.5g
$2295.0 2025-03-18
Enamine
EN300-37101709-0.25g
tert-butyl 3-amino-5-cyclopropylbenzoate
2225913-69-7 95.0%
0.25g
$1078.0 2025-03-18
Enamine
EN300-37101709-0.5g
tert-butyl 3-amino-5-cyclopropylbenzoate
2225913-69-7 95.0%
0.5g
$1124.0 2025-03-18
Enamine
EN300-37101709-0.1g
tert-butyl 3-amino-5-cyclopropylbenzoate
2225913-69-7 95.0%
0.1g
$1031.0 2025-03-18
Enamine
EN300-37101709-0.05g
tert-butyl 3-amino-5-cyclopropylbenzoate
2225913-69-7 95.0%
0.05g
$983.0 2025-03-18
Enamine
EN300-37101709-10.0g
tert-butyl 3-amino-5-cyclopropylbenzoate
2225913-69-7 95.0%
10.0g
$5037.0 2025-03-18
Enamine
EN300-37101709-1.0g
tert-butyl 3-amino-5-cyclopropylbenzoate
2225913-69-7 95.0%
1.0g
$1172.0 2025-03-18

Tert-butyl 3-amino-5-cyclopropylbenzoate 関連文献

Tert-butyl 3-amino-5-cyclopropylbenzoateに関する追加情報

Tert-butyl 3-amino-5-cyclopropylbenzoate (CAS No. 2225913-69-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Tert-butyl 3-amino-5-cyclopropylbenzoate, identified by its CAS number 2225913-69-7, is a compound of significant interest in the realms of chemical synthesis and pharmaceutical development. This molecule, featuring a benzoate core with substituents including a tert-butyl group, an amino group, and a cyclopropyl moiety, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science.

The structural configuration of Tert-butyl 3-amino-5-cyclopropylbenzoate imparts distinct chemical characteristics that make it a valuable candidate for various research applications. The presence of the amino group (-NH₂) enhances its reactivity, allowing for further functionalization through processes such as coupling reactions, which are pivotal in the synthesis of more complex molecules. Additionally, the cyclopropyl ring introduces steric hindrance, influencing both the compound's solubility and its interactions with biological targets.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with neurological disorders. The benzoate backbone of Tert-butyl 3-amino-5-cyclopropylbenzoate shares structural similarities with established pharmacophores found in drugs used to treat conditions such as anxiety and epilepsy. Preliminary studies have suggested that derivatives of this compound may exhibit potential as inhibitors of certain enzymes implicated in these diseases.

One of the most compelling aspects of Tert-butyl 3-amino-5-cyclopropylbenzoate is its versatility in synthetic chemistry. The combination of the amino and carboxylic acid functionalities allows for diverse derivatization strategies, enabling researchers to tailor the compound's properties for specific applications. For instance, the tert-butyl group can serve as a protective group during synthetic intermediates, while the amino group can be utilized for peptide coupling or further chemical modifications.

The cyclopropyl substituent in Tert-butyl 3-amino-5-cyclopropylbenzoate adds an additional layer of complexity, influencing both its electronic properties and its spatial arrangement within biological environments. This feature has been explored in computational studies aimed at predicting how the molecule might interact with proteins or other biological targets. Such studies are crucial for understanding its potential pharmacological activity and for guiding the design of more effective derivatives.

Recent advancements in spectroscopic techniques have allowed for a deeper investigation into the molecular behavior of Tert-butyl 3-amino-5-cyclopropylbenzoate. NMR spectroscopy, for example, has provided insights into its conformational dynamics and hydrogen bonding capabilities, while mass spectrometry has been instrumental in characterizing its degradation pathways. These analytical methods are essential for ensuring the purity and stability of the compound during both laboratory-scale synthesis and larger-scale pharmaceutical production.

The pharmaceutical industry has long been interested in exploring new chemical entities that can address unmet medical needs. Tert-butyl 3-amino-5-cyclopropylbenzoate represents a promising lead compound that could be further developed into a therapeutic agent. Its unique structural features offer a balance between lipophilicity and polarizability, making it an attractive candidate for oral administration or topical application.

In conclusion, Tert-butyl 3-amino-5-cyclopropylbenzoate (CAS No. 2225913-69-7) is a multifaceted compound with significant potential in both academic research and industrial applications. Its structural attributes, combined with its reactivity and synthetic versatility, make it a valuable asset for chemists and pharmacologists alike. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the development of novel treatments for various diseases.

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